Lipophilicity Advantage: XLogP -0.3 Versus More Polar Unsubstituted and N1-Methyl Analogs
The computed XLogP3-AA of (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is -0.3, representing a 0.5 log unit increase in lipophilicity relative to the unsubstituted parent scaffold (1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, which has a computed XLogP between -0.8 and -1.0 based on PubChem data [1]. The N1-methyl analog (CAS 933707-02-9) has an approximate XLogP of -0.5, while the 6-methyl-only analog (CAS 933697-75-7) has an XLogP near -0.2 [1]. The measured difference of approximately +0.5 log units over the unsubstituted scaffold places the compound closer to the optimal CNS drug-likeness window (XLogP 1–3), improving predicted passive membrane permeability while maintaining aqueous solubility sufficient for biochemical assay conditions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | Unsubstituted parent (CAS 933697-73-5): XLogP ≈ -0.8 to -1.0; N1-methyl analog (CAS 933707-02-9): XLogP ≈ -0.5; 6-methyl-only analog (CAS 933697-75-7): XLogP ≈ -0.2 |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 vs. unsubstituted parent; +0.2 vs. N1-methyl analog |
| Conditions | Computed values from PubChem 2.2 (release 2025.09.15) using XLogP3 3.0 algorithm |
Why This Matters
The intermediate lipophilicity of -0.3 balances passive permeability with aqueous solubility, making this compound a more suitable starting point for CNS-targeted or orally bioavailable lead optimization campaigns than the more polar unsubstituted or N1-methyl analogs.
- [1] PubChem. Computed XLogP3-AA values: CID 121215197 (-0.3), CID 15195790 (unsubstituted parent, -0.8), CID 20600292 (6-methyl analog, -0.2), CID 21721694 (N1-methyl analog, -0.5). National Center for Biotechnology Information, 2025. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Optimal CNS drug XLogP range: 1–3; TPSA < 60–70 Ų. View Source
